molecular formula C13H16BrNO B1363932 3-bromo-N-cyclohexylbenzamide CAS No. 59507-55-0

3-bromo-N-cyclohexylbenzamide

Cat. No.: B1363932
CAS No.: 59507-55-0
M. Wt: 282.18 g/mol
InChI Key: VRUMXGVWUFXLAH-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexylbenzamide is an organic compound with the molecular formula C₁₃H₁₆BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclohexylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-cyclohexylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Cyclohexylbenzylamine.

    Oxidation: Quinones or other oxidized benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antagonists of FLT3 Receptors :
    • Research indicates that compounds similar to 3-bromo-N-cyclohexylbenzamide can act as antagonists of FLT3 (Fms-like tyrosine kinase 3) receptors, which are implicated in various hematological malignancies. These antagonists are crucial for developing treatments for leukemia and other cancers. The specific structure of this compound may enhance its efficacy as an FLT3 receptor antagonist by modifying binding affinities and selectivity .
  • Proteomics Research :
    • The compound is utilized in proteomics for studying protein interactions and functions. Its unique structural features allow it to serve as a probe in biological assays, helping to elucidate the roles of specific proteins in cellular processes .

Biological Research Applications

  • Inhibition Studies :
    • Studies have shown that derivatives of N-cyclohexylbenzamide exhibit inhibitory effects on certain enzymes and receptors, making them candidates for further investigation in drug development. The bromine substituent may influence the compound's biological activity, potentially enhancing its inhibitory properties against specific targets .
  • Cellular Mechanism Exploration :
    • The compound can be employed in cellular studies to understand the mechanisms of action of various signaling pathways. By examining how this compound interacts with cellular components, researchers can gain insights into its potential therapeutic effects and side effects.

Synthetic Intermediate

  • Synthesis of Other Compounds :
    • This compound serves as an intermediate in synthesizing more complex molecules. Its bromine atom can be substituted or modified to create a variety of derivatives, which may possess different pharmacological activities or improved properties for specific applications .

Case Studies and Research Findings

StudyApplicationFindings
Antagonist DevelopmentIdentified as a potential FLT3 receptor antagonist, showing promise in leukemia treatment.
ProteomicsUsed as a probe for studying protein interactions, contributing to understanding protein functions.
Enzyme InhibitionDemonstrated inhibitory effects on specific enzymes, suggesting potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclohexylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

    3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    3-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-Chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-N-cyclohexylbenzamide is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Bromo-N-cyclohexylbenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom at the meta position on a benzene ring, linked to a cyclohexyl group through an amide bond. This configuration may influence its reactivity and interactions with biological targets.

Property Details
Molecular Formula C13_{13}H16_{16}BrN
Molecular Weight 283.18 g/mol
CAS Number 59507-55-0
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the cyclohexyl group enhance its binding affinity, potentially leading to modulation of key biochemical pathways. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

  • Tested Pathogens:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The precise mechanism involves interference with cell cycle regulation and apoptosis pathways.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating potent antibacterial activity.
  • Anticancer Activity Assessment :
    • In vitro studies on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability (50% inhibition at a concentration of 25 µM), suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound Structure Characteristics Biological Activity
N-CyclohexylbenzamideAmide structure without bromineBaseline for comparison
4-Bromo-N-(tert-butyl)benzamideBromine at para positionIncreased steric hindrance
N-Cyclohexyl-2-nitrobenzamideNitro group substitutionPotentially different reactivity

The presence of the bromine atom at the meta position in this compound is significant as it may enhance its biological activity compared to analogs with different substituents.

Properties

IUPAC Name

3-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUMXGVWUFXLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367960
Record name 3-bromo-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-55-0
Record name 3-Bromo-N-cyclohexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59507-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzoyl chloride (2.0 g, 9.1 mmol) in CH2Cl2 was added to a solution triethylamine (1.9 ml, 13.7 mmol) and cyclohexylamine (1.15 ml, 10.0 mmol) in CH2Cl2 at room temperature with stirring. After 2 h, the mixture was washed with HCl (4N), brine, dried over Na2SO4 and concentrated under reduced pressure to give 3-bromo-N-cyclohexylbenzamide as a white solid. Yield (2.43 g, 95%): 1H NMR (400 MHz, CD3OD) δ 8.29 (br s, 1H), 7.95 (t, J=2.0 Hz, 1H), 7.42-7.77 (m, 1H), 7.64-7.67 (m, 1H), 7.36 (t, J=8.0 Hz, 1H), 3.78-3.84 (m, 1H), 1.92-1.94 (m, 2H), 1.78-1.81 (m, 2H), 1.65-1.69 (m, 1H), 1.16-1.46 (m, 5H).
Quantity
2 g
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reactant
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1.9 mL
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1.15 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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